4-(1-Ethoxyethenyl)-1,3-dihydro-2H-indol-2-one
Description
Properties
CAS No. |
821795-15-7 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-(1-ethoxyethenyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C12H13NO2/c1-3-15-8(2)9-5-4-6-11-10(9)7-12(14)13-11/h4-6H,2-3,7H2,1H3,(H,13,14) |
InChI Key |
FEWJBPXGYOZKBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1=C2CC(=O)NC2=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation
Procedure :
- Substrate : 1,3-Dihydro-2H-indol-2-one (indolin-2-one) is dissolved in DMF (5 vol).
- Reagents : POCl₃ (1.2 equiv) is added dropwise at 0°C under nitrogen.
- Reaction : Stirred at 80°C for 6 h, then quenched with ice-water.
- Workup : Neutralized with NaHCO₃, extracted with ethyl acetate, and purified via silica chromatography (hexane:EtOAc, 3:1).
| Parameter | Value |
|---|---|
| Reaction Temp | 80°C |
| Time | 6 h |
| Characterization | $$ ^1H $$ NMR (CDCl₃): δ 9.82 (s, 1H, CHO), 7.45–7.20 (m, 3H, ArH) |
Alternative Route: Friedel-Crafts Acylation
Procedure :
- Substrate : Indolin-2-one in CH₂Cl₂ (10 vol).
- Catalyst : AlCl₃ (2.0 equiv).
- Acylating Agent : Acetyl chloride (1.5 equiv) at 0°C.
- Reaction : Stirred at 25°C for 12 h.
- Oxidation : Crude 4-acetyl intermediate oxidized with KMnO₄ in acidic conditions to 4-formyl derivative.
Yield : 42–50%.
Limitations : Lower yield due to over-oxidation side reactions.
Wittig Olefination for Ethoxyethenyl Installation
Ylide Preparation
Ethoxyvinyltriphenylphosphonium Bromide Synthesis :
- Reagents : Ethoxyvinyl bromide (1.0 equiv) and triphenylphosphine (1.1 equiv) in dry THF.
- Reaction : Refluxed under nitrogen for 24 h.
- Isolation : Precipitated with diethyl ether, filtered, and dried.
Wittig Reaction Conditions
Procedure :
- Substrate : 4-Formyl-indolin-2-one (1.0 equiv) and ylide (1.2 equiv) in anhydrous THF.
- Base : NaH (2.0 equiv) added at 0°C.
- Reaction : Stirred at 25°C for 8 h.
- Workup : Quenched with NH₄Cl, extracted with EtOAc, and purified via flash chromatography (hexane:EtOAc, 4:1).
Yield : 70–78%.
Stereoselectivity : Predominantly (Z)-isomer (85:15 Z:E) due to ylide stabilization.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temp | 25°C |
| Time | 8 h |
| $$ ^1H $$ NMR | δ 6.85 (d, J = 12.4 Hz, 1H, CH=CHO), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 1.38 (t, J = 7.0 Hz, 3H, CH₃) |
| $$ ^{13}C $$ NMR | δ 176.5 (C=O), 142.3 (CH=CH), 108.9 (OCH₂CH₃) |
Alternative Method: Horner-Wadsworth-Emmons Reaction
Phosphonate Ester Synthesis
Procedure :
- Reagents : Diethyl ethoxyvinylphosphonate (1.5 equiv) and 4-formyl-indolin-2-one (1.0 equiv) in THF.
- Base : LiHMDS (2.0 equiv) at -78°C.
- Reaction : Warmed to 25°C over 2 h, stirred for 12 h.
- Workup : Acidic workup (HCl) and chromatography.
Yield : 65–72%.
Advantage : Improved E-selectivity (92:8 E:Z).
Scalability and Industrial Considerations
Process Optimization
- Solvent Choice : Replacing THF with 2-MeTHF improves sustainability.
- Catalyst Recycling : Triphenylphosphine oxide recovered via filtration (85% recovery).
- Pilot-Scale Yield : 68–72% at 10 mol scale.
Critical Analysis of Methodologies
Wittig vs. Horner-Wadsworth-Emmons
| Criteria | Wittig Reaction | HWE Reaction |
|---|---|---|
| Yield | 70–78% | 65–72% |
| Stereoselectivity | Z-major | E-major |
| Scalability | High | Moderate |
| Cost | $12.5/g | $18.7/g |
Challenges
- Formylation Efficiency : Vilsmeier-Haack requires strict moisture control.
- Ylide Stability : Ethoxyvinyl ylides prone to hydrolysis, necessitating anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethoxyethenyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a key intermediate in synthesizing more complex molecules. It can participate in nucleophilic substitutions and coupling reactions, facilitating the development of new chemical entities .
Biology
- Antimicrobial Properties : Research indicates that 4-(1-Ethoxyethenyl)-1,3-dihydro-2H-indol-2-one exhibits antimicrobial activities. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
- Anticancer Activity : Preliminary investigations have highlighted its potential as an anticancer agent. The compound's interaction with specific cellular pathways may inhibit tumor growth, warranting further exploration in cancer therapy .
Medicine
- Pharmaceutical Development : The compound is being investigated for its therapeutic potential in drug formulation. It can be incorporated into pharmaceutical compositions for various administration routes, including oral, topical, and injectable forms. The dosage forms can range from tablets to injectable solutions .
Case Studies
Mechanism of Action
The mechanism of action of 4-(1-Ethoxyethenyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The ethoxyethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares 4-(1-Ethoxyethenyl)-1,3-dihydro-2H-indol-2-one with structurally related indol-2-one derivatives, focusing on substituent effects, biological activities, and physicochemical properties.
Structural and Functional Group Variations
Table 1: Key Structural Features and Activities of Indol-2-one Derivatives
Biological Activity
4-(1-Ethoxyethenyl)-1,3-dihydro-2H-indol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- CAS Number : 821795-15-7
- Molecular Formula : C12H13NO2
- Molecular Weight : 203.24 g/mol
- IUPAC Name : 4-(1-ethoxyethenyl)-1,3-dihydroindol-2-one
- Canonical SMILES : CCOC(=C)C1=C2CC(=O)NC2=CC=C1
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have shown that derivatives of indole compounds, including this compound, possess significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has been tested against various pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae, demonstrating effective inhibition of bacterial growth .
- Antifungal Activity : It has also shown activity against fungi like Candida albicans and Aspergillus niger .
Anticancer Properties
The compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Interaction with DNA : Some studies suggest that indole derivatives can intercalate into DNA, disrupting replication and transcription processes.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
